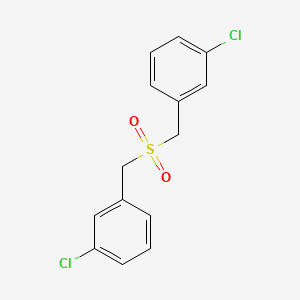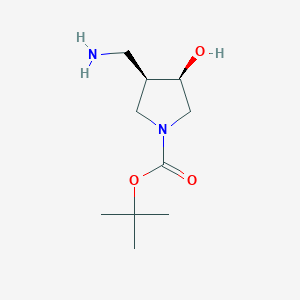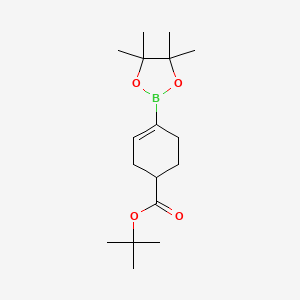
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at controlled temperatures to ensure the formation of the desired tetrahydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The final product is then crystallized and dried to obtain the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form creatinine phosphate.
Hydrolysis: In aqueous solutions, it can hydrolyze to form creatine and phosphoric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis and substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include creatinine phosphate, creatine, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for creatine kinase assays.
Biology: The compound is studied for its role in muscle metabolism and energy storage.
Medicine: It is used in the treatment of conditions related to muscle energy metabolism, such as muscular dystrophy and heart failure.
Industry: It is used in the formulation of dietary supplements and sports nutrition products.
Mechanism of Action
The compound exerts its effects by serving as a substrate for creatine kinase, an enzyme that catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming ATP. This reaction is crucial for the rapid regeneration of ATP during muscle contraction. The molecular targets involved include creatine kinase and ATP, and the pathway primarily involves the phosphocreatine system .
Comparison with Similar Compounds
Similar Compounds
Creatine monohydrate: A widely used dietary supplement that also serves as a precursor to phosphocreatine.
Creatine ethyl ester: A derivative of creatine that is believed to have better absorption properties.
Creatine hydrochloride: Another derivative with improved solubility and absorption.
Uniqueness
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate is unique due to its specific role in the rapid regeneration of ATP in muscle tissues. Its tetrahydrate form ensures better stability and solubility, making it more effective in various applications compared to its similar compounds .
Properties
IUPAC Name |
disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4);4*1H2/q;2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJPTQMLCUIKFP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)(O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18N3Na2O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8023497.png)
![Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate](/img/structure/B8023504.png)

![Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride](/img/structure/B8023513.png)









